molecular formula C20H25N3O3S2 B4132327 4-[(4-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)-1-piperazinecarbothioamide

4-[(4-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)-1-piperazinecarbothioamide

Cat. No. B4132327
M. Wt: 419.6 g/mol
InChI Key: BOZCHBBISDFMKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)-1-piperazinecarbothioamide, commonly referred to as MPSP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPSP belongs to the class of piperazinecarbothioamide compounds and is known to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of MPSP involves the inhibition of various enzymes and proteins that are involved in the inflammatory and pain pathways. MPSP has been shown to inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for the production of inflammatory mediators such as prostaglandins and leukotrienes. MPSP also inhibits the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a protein complex that plays a crucial role in the regulation of the immune response.
Biochemical and Physiological Effects:
MPSP has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory mediators such as prostaglandins and leukotrienes, which are involved in the development of inflammation and pain. MPSP has also been shown to reduce the levels of reactive oxygen species (ROS), which are known to contribute to the development of various diseases such as cancer and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

MPSP has several advantages as a research tool in laboratory experiments. It is a highly potent compound with significant anti-inflammatory and analgesic properties. MPSP is also stable and can be easily synthesized in the laboratory. However, one of the limitations of using MPSP in laboratory experiments is its potential toxicity. MPSP has been shown to exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research on MPSP. One of the potential applications of MPSP is its use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. MPSP has been shown to exhibit neuroprotective properties and can potentially prevent the progression of these diseases. Another potential application of MPSP is its use as a chemotherapeutic agent for the treatment of cancer. MPSP has been shown to exhibit significant anti-cancer properties and can potentially be used as a novel therapeutic agent for the treatment of various types of cancer.

Scientific Research Applications

MPSP has been extensively studied for its potential therapeutic applications in various scientific research fields. It has been shown to exhibit significant anti-inflammatory, analgesic, and anti-cancer properties. MPSP has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

4-(4-methoxyphenyl)sulfonyl-N-(2-phenylethyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S2/c1-26-18-7-9-19(10-8-18)28(24,25)23-15-13-22(14-16-23)20(27)21-12-11-17-5-3-2-4-6-17/h2-10H,11-16H2,1H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOZCHBBISDFMKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=S)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(4-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)-1-piperazinecarbothioamide
Reactant of Route 2
Reactant of Route 2
4-[(4-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)-1-piperazinecarbothioamide
Reactant of Route 3
Reactant of Route 3
4-[(4-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)-1-piperazinecarbothioamide
Reactant of Route 4
Reactant of Route 4
4-[(4-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)-1-piperazinecarbothioamide
Reactant of Route 5
Reactant of Route 5
4-[(4-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)-1-piperazinecarbothioamide
Reactant of Route 6
Reactant of Route 6
4-[(4-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)-1-piperazinecarbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.